molecular formula C17H19NO3 B7808248 6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B7808248
M. Wt: 285.34 g/mol
InChI Key: ZEKURYLVZVODDD-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a cyclohexene ring conjugated to a dihydroisoquinoline moiety via a carbonyl linkage. This compound’s unique structure combines the rigidity of the cyclohexene-carboxylic acid core with the aromatic and hydrogen-bonding capabilities of the dihydroisoquinoline group.

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-16(14-7-3-4-8-15(14)17(20)21)18-10-9-12-5-1-2-6-13(12)11-18/h1-6,14-15H,7-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKURYLVZVODDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One possible route includes:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be formed through a Pictet-Spengler reaction.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via a Diels-Alder reaction between a diene and a dienophile.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and cyclohexene moieties through a carbonylation reaction, using reagents such as carbon monoxide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The isoquinoline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions due to its unique structure.

    Medicine: Potential use as a lead compound in drug discovery, particularly for targeting neurological pathways.

    Industry: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoquinoline moiety could be involved in binding to specific sites, while the cyclohexene ring might influence the overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, differing primarily in substituents on the dihydroisoquinoline or cyclohexene-carboxylic acid moieties.

Table 1: Structural and Molecular Comparison

Compound Name Substituent(s) CAS No. Molecular Formula Molar Mass (g/mol) Key Features
6-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid Dihydroisoquinoline-carbonyl N/A C₁₇H₁₈N₂O₃ 298.34 Bicyclic structure with aromatic dihydroisoquinoline and carboxylic acid groups.
6-[(3,5-Dimethoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid 3,5-Dimethoxyanilino 478046-14-9 C₁₆H₁₉NO₅ 305.33 Methoxy groups enhance lipophilicity; aniline substituent may alter electronic properties.
6-([2-(2-Thienylcarbonyl)hydrazino]carbonyl)-3-cyclohexene-1-carboxylic acid Thienylcarbonyl hydrazine 478046-15-0 C₁₃H₁₄N₂O₄S 294.33 Sulfur-containing thiophene group introduces potential for π-π stacking or redox activity.
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Ethyl ester, methoxy, methyl N/A C₁₆H₂₁NO₄ 291.34 Ester group increases hydrophobicity; methoxy substituents may improve metabolic stability.
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Phenyl carboxamide, methoxy, methyl N/A C₂₀H₂₂N₂O₃ 338.40 Carboxamide group enhances hydrogen-bonding capacity; phenyl ring may influence receptor binding.

Key Structural and Functional Differences

Methoxy groups in and enhance lipophilicity and may confer resistance to oxidative metabolism, whereas the carboxylic acid group in the target compound increases polarity and solubility.

Hydrogen-Bonding Capacity: The carboxylic acid moiety in the target compound and allows for strong hydrogen-bond donor/acceptor interactions, critical for binding to enzymes or receptors.

Pharmacological Implications :

  • Carboxamide derivatives like 6f are often explored for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s carboxylic acid group may limit CNS penetration but enhance peripheral target engagement.
  • Sulfur-containing analogs (e.g., ) could exhibit unique reactivity or metal-binding properties, expanding applications in catalysis or chelation therapy.

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